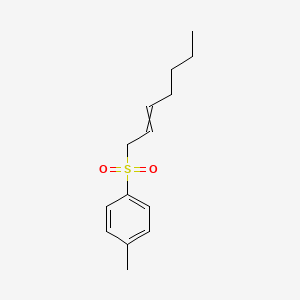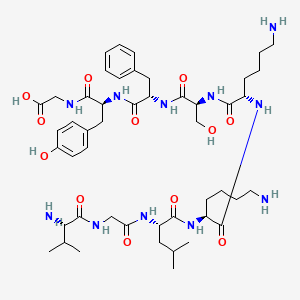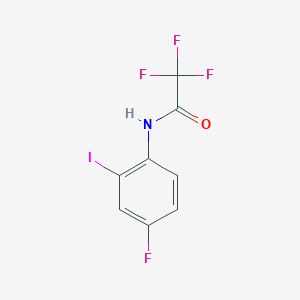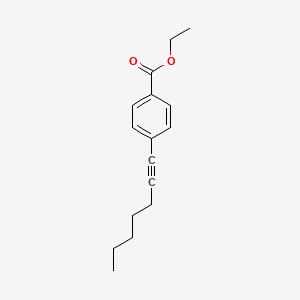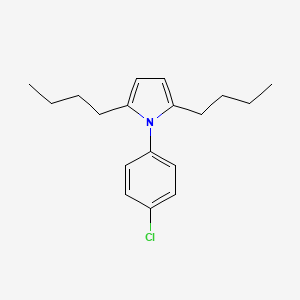
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole is an organic compound with the molecular formula C18H26ClN. It belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two butyl groups at positions 2 and 5, and a 4-chlorophenyl group at position 1 of the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 2,5-dibutylpyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst concentration, to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrolidines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrolidines. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrole nitrogen.
科学的研究の応用
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of specialty chemicals, dyes, and materials with unique properties.
作用機序
The mechanism of action of 2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific context and application.
類似化合物との比較
Similar Compounds
2,5-Dibutyl-1-phenyl-1H-pyrrole: Lacks the chlorine substituent on the phenyl ring.
2,5-Dibutyl-1-(4-fluorophenyl)-1H-pyrrole: Contains a fluorine substituent instead of chlorine.
2,5-Dibutyl-1-(4-methylphenyl)-1H-pyrrole: Features a methyl group on the phenyl ring.
Uniqueness
2,5-Dibutyl-1-(4-chlorophenyl)-1H-pyrrole is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, potentially enhancing the compound’s potency and selectivity in biological systems.
特性
CAS番号 |
827017-57-2 |
|---|---|
分子式 |
C18H24ClN |
分子量 |
289.8 g/mol |
IUPAC名 |
2,5-dibutyl-1-(4-chlorophenyl)pyrrole |
InChI |
InChI=1S/C18H24ClN/c1-3-5-7-16-13-14-17(8-6-4-2)20(16)18-11-9-15(19)10-12-18/h9-14H,3-8H2,1-2H3 |
InChIキー |
SPRMICSRDXLZLF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(N1C2=CC=C(C=C2)Cl)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
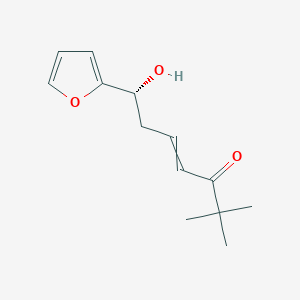
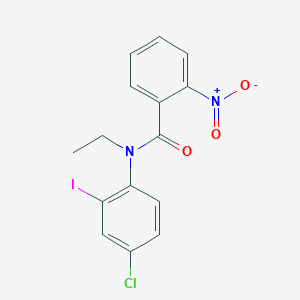


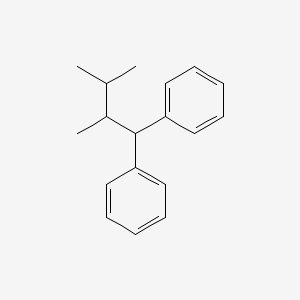

![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
